
1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- Indole derivatives, like 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone, have been synthesized and characterized for various applications. These derivatives are often prepared through reactions like Claisen–Schmidt condensation and have their structures elucidated using techniques such as IR, NMR, mass spectroscopy, and elemental analysis (Kisaki et al., 1974).
Biological Activities
- Compounds derived from indole, including 1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone, have shown promising biological activities. They have been evaluated for their antibacterial and antifungal properties against various microbial species (Kumbhare et al., 2013).
Antioxidant Properties
- Certain indole derivatives exhibit significant antioxidant activities. These compounds are synthesized and tested using assays like DPPH radical scavenging to determine their effectiveness in comparison to standard drugs (Gopi et al., 2016).
Potential in Drug Development
- Indole derivatives have been explored for potential applications in drug development due to their diverse biological activities. They are considered important in the synthesis of intermediate molecules for a wide range of bioactive molecules (Kumar et al., 2022).
Antiviral and Antimicrobial Efficacy
- Research has also been conducted on the antiviral and antimicrobial efficacy of indole derivatives. Their effectiveness against specific viruses and bacteria has been a subject of interest in several studies (Attaby et al., 2006).
Structural and Computational Studies
- Structural and computational studies on indole derivatives have been carried out to understand their interactions with biological targets. These studies involve techniques like X-ray diffraction and density functional theory (DFT) methods (Nycz et al., 2010).
Drug-Likeness and Pharmacokinetics
- Indole-based compounds are evaluated for their drug-likeness and pharmacokinetic profiles, considering aspects like molecular properties and interaction with enzymes. This aids in their potential development as therapeutic agents (Venugopal et al., 2020).
Anticonvulsant and Analgesic Activities
- Some indole derivatives have been synthesized and tested for their anticonvulsant and analgesic properties, showcasing their potential in treating related conditions (Ahuja & Siddiqui, 2014).
properties
IUPAC Name |
1-(2-methyl-1H-indol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2OS2/c1-13-19(15-9-5-6-10-16(15)21-13)18(23)12-25-20-22-17(11-24-20)14-7-3-2-4-8-14/h2-11,21H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRSCLUZDZXKTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NC(=CS3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-indol-3-yl)-2-((4-phenylthiazol-2-yl)thio)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-ethyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2454463.png)

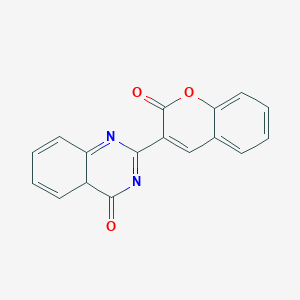
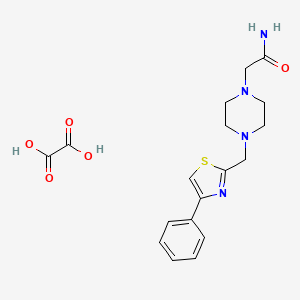
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B2454472.png)
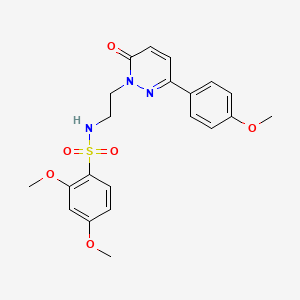
![N-(3-ethylphenyl)-2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2454474.png)
![1-[3-(2-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2454475.png)

![8-{2-[4-(5-Chloro-2-methylphenyl)piperazinyl]ethyl}-1,7-dimethyl-1,3,5-trihydr o-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2454478.png)

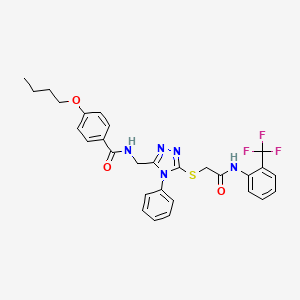
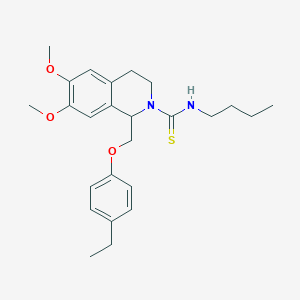
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide hydrochloride](/img/structure/B2454486.png)